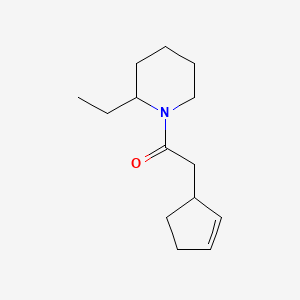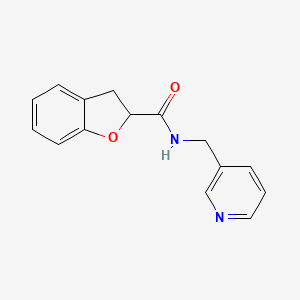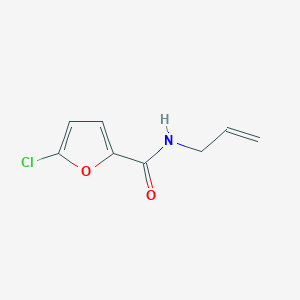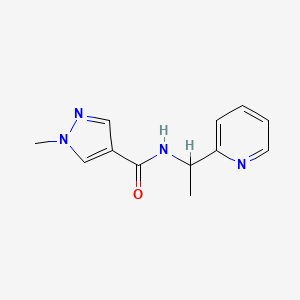
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide, also known as MPYC, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. MPYC has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways. 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been shown to increase the levels of certain neurotransmitters, indicating its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in lab experiments is its relatively low toxicity compared to other compounds. 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been found to be well-tolerated in animal studies, making it a promising candidate for further investigation. However, one limitation of using 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the investigation of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Further studies could investigate the efficacy of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in animal models of arthritis and explore its mechanism of action. Another potential direction is the use of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in cancer therapy. Future studies could investigate the anti-tumor activity of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide in various cancer types and explore its potential use in combination with other therapeutic agents. Additionally, further investigation into the neuroprotective effects of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide could lead to its use in the treatment of neurological disorders such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with 2-bromoethylpyridine. The resulting product is then treated with ammonium carbonate to yield 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide. This method has been reported in various research articles and has been found to be a reliable and efficient way to produce 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has been the subject of several scientific studies due to its potential use as a therapeutic agent. One study found that 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis. Another study showed that 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has antitumor activity, indicating its potential use in cancer therapy. 1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide has also been found to have neuroprotective effects, making it a possible treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(11-5-3-4-6-13-11)15-12(17)10-7-14-16(2)8-10/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSGMFRKLOUVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-pyridin-2-ylethyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

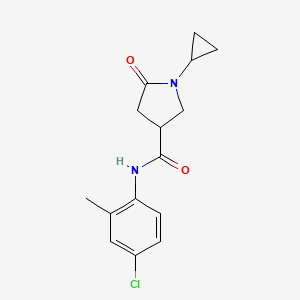
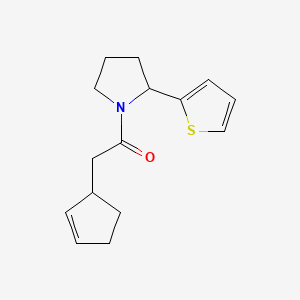
![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
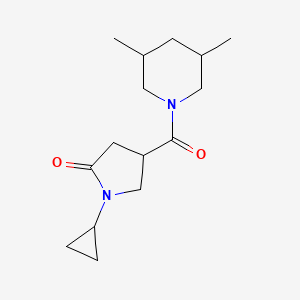
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)
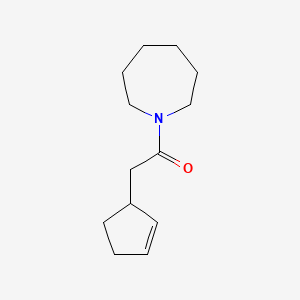
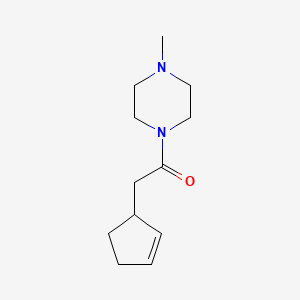
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)
